(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-11-6-2-4-8-13(11)18-16(20)15(24-17(18)21)10-12-7-3-5-9-14(12)19(22)23/h2-10H,1H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGMFGZHKWNELE-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-nitrobenzaldehyde with 3-(o-tolyl)thiazolidine-2,4-dione under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of 5-(2-aminobenzylidene)-3-(o-tolyl)thiazolidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 336.35 g/mol. Its structure features a thiazolidine ring, which is known for its diverse biological activities. The presence of substituents such as the nitrophenyl and methylphenyl groups contributes to its reactivity and potential pharmacological properties.
Antioxidant Properties
Research indicates that thiazolidine derivatives exhibit significant antioxidant activity. A study synthesized several phenolic derivatives of thiazolidine-2,4-dione and evaluated their antiradical properties through various assays, highlighting compounds that showed superior radical scavenging capabilities compared to standard antioxidants . The antioxidant mechanism is believed to involve the donation of hydrogen atoms from phenolic groups, which stabilizes free radicals.
Antimicrobial Activity
Thiazolidine derivatives have also been investigated for their antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents. The presence of electron-withdrawing groups like nitro can enhance the activity against gram-positive and gram-negative bacteria .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory effects in preclinical models. These compounds may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them candidates for treating inflammatory diseases .
Material Science Applications
Beyond biological applications, (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione has potential uses in material science due to its unique chemical structure. Its ability to form stable complexes with metals suggests applications in catalysis and as precursors for advanced materials.
Antioxidant Study
A study published in Molecules investigated the antioxidant capacity of synthesized thiazolidine derivatives . The results showed that specific compounds exhibited radical scavenging activities comparable to well-known antioxidants like ascorbic acid.
Antimicrobial Evaluation
Another research effort focused on evaluating the antimicrobial efficacy of thiazolidine derivatives against pathogenic bacteria . The findings indicated that certain modifications to the thiazolidine structure significantly enhanced antimicrobial activity.
Mechanism of Action
The mechanism of action for compounds like (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves interaction with specific molecular targets such as enzymes or receptors. For example, thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in the regulation of glucose and lipid metabolism.
Comparison with Similar Compounds
Thiazolidinedione derivatives are highly tunable, with structural modifications at the 3- and 5-positions significantly altering their properties. Below is a systematic comparison of the target compound with structurally related analogs:
Structural Variations and Substituent Effects

Key Observations :
- Electron Effects : The target compound’s 2-nitro group creates a strong electron-deficient aromatic system, contrasting with electron-rich analogs (e.g., methoxy- or hydroxy-substituted derivatives). This may enhance electrophilic interactions in biological systems .
- Steric Factors : The 2-methylphenyl group at the 3-position introduces moderate steric hindrance compared to bulkier substituents (e.g., benzyl or propargyl ethers in ).
Critical Analysis :
- The absence of reported docking scores for the target compound highlights a research gap.
- Nitro groups are associated with cytotoxicity in some contexts (e.g., nitrofurans), which may limit therapeutic utility despite strong binding .
Physicochemical Properties
- Solubility : Nitro-substituted compounds generally exhibit lower aqueous solubility compared to methoxy- or hydroxy-substituted analogs (e.g., compound II in ).
- Thermodynamic Stability : The Z-configuration of the benzylidene double bond is sterically stabilized, as seen in crystallographic data for related compounds .
Biological Activity
The compound (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Thiazolidine-2,4-dione derivatives exhibit their biological effects primarily through:
- PPARγ Activation : TZDs are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of antidiabetic activity .
- Antioxidant Activity : These compounds can scavenge reactive oxygen species (ROS), contributing to their antioxidant properties. This activity may help mitigate oxidative stress-related diseases .
- Anticancer Properties : Some TZD derivatives have demonstrated the ability to modulate apoptotic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis .
Antidiabetic Activity
The antidiabetic potential of thiazolidinedione derivatives has been extensively studied. The activation of PPARγ enhances insulin sensitivity and promotes glucose uptake in adipose tissues. Research indicates that compounds similar to this compound can exhibit significant hypoglycemic effects comparable to established drugs like pioglitazone .
Anticancer Activity
Recent studies have highlighted the anticancer potential of TZD derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. The compound's ability to induce apoptosis in breast cancer cells has been documented, with mechanisms involving the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax .
Antimicrobial and Antioxidant Activities
Thiazolidine derivatives also exhibit antimicrobial properties by inhibiting bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis . Additionally, their antioxidant capabilities help protect cells from oxidative damage, which is crucial in preventing various chronic diseases .
Case Studies
- Antidiabetic Efficacy : A study demonstrated that a series of TZD derivatives showed significant reductions in blood glucose levels in diabetic models compared to control groups. The most potent compounds were those with specific substitutions at the 3rd and 5th positions of the thiazolidine ring .
- Anticancer Activity : In vitro studies evaluated the effects of TZD derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. Compounds similar to this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Table 1: Summary of Biological Activities of TZD Derivatives
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antidiabetic | PPARγ activation | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging ROS |
Table 2: Comparative Efficacy of TZD Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Antidiabetic |
| Compound B | 15 | Anticancer |
| Compound C | 20 | Antimicrobial |
Q & A
Q. What synthetic methodologies are recommended for preparing (5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione?
Answer: The compound is synthesized via a condensation-cyclization reaction. A typical protocol involves:
- Reagents : Thiosemicarbazide derivatives, chloroacetic acid, sodium acetate, and a substituted benzaldehyde (e.g., 2-nitrobenzaldehyde).
- Conditions : Reflux in a solvent mixture (e.g., DMF/acetic acid, 1:2 v/v) for 2–4 hours, followed by recrystallization from ethanol or DMF .
- Key step : Formation of a Schiff base intermediate, followed by cyclization to the thiazolidinone ring.
Q. Example Procedure Table :
| Component | Quantity/Concentration | Role |
|---|---|---|
| 2-Nitrobenzaldehyde | 0.03 mol | Electrophilic partner |
| 3-(2-Methylphenyl)thiosemicarbazide | 0.01 mol | Nucleophile |
| Chloroacetic acid | 0.01 mol | Cyclization agent |
| Sodium acetate | 0.02 mol | Base catalyst |
| Solvent (DMF:AcOH) | 15 mL (1:2) | Reaction medium |
Yield Optimization : Adjust stoichiometry (excess aldehyde) and solvent polarity to enhance cyclization efficiency .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this compound?
Answer:
- FT-IR : Confirm carbonyl (C=O) stretches at ~1735–1740 cm⁻¹ and nitrophenyl NO₂ asymmetric stretching at ~1510–1530 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- LC-MS : Molecular ion peak ([M+H]⁺) expected at m/z 355.3 (calculated for C₁₇H₁₃N₃O₃S) .
Advanced Tip : Use NOESY NMR to verify the Z-configuration by correlating spatial proximity between the 2-methylphenyl and nitrophenyl groups .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties and reaction pathways of this compound?
Answer:
- DFT Applications :
- Geometry Optimization : Predict bond lengths/angles (e.g., C=S bond ~1.65 Å) and confirm the Z-configuration via energy minimization .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~4.5 eV) to assess reactivity toward electrophiles/nucleophiles .
- Reaction Mechanism : Simulate intermediates in oxidation or substitution pathways (e.g., nitro group reduction to amine) .
Software Recommendations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set for accurate results .
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinedione derivatives?
Answer:
- Experimental Variables :
- Biological Assay Controls : Include positive controls (e.g., rosiglitazone for PPAR-γ binding studies) and validate cell line viability .
Case Study : Discrepancies in IC₅₀ values may arise from variations in cell culture conditions (e.g., serum concentration, passage number) .
Q. What strategies mitigate limitations in experimental designs for studying this compound’s environmental or metabolic stability?
Answer:
- Degradation Studies :
- Sample Preservation : Store solutions at –20°C with antioxidants (e.g., BHT) to inhibit radical-mediated degradation .
Data Reproducibility : Replicate experiments across independent labs using standardized protocols (e.g., OECD guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

